Cas no 831-00-5 (2',4'-Dimethoxypropiophenone)

2',4'-Dimethoxypropiophenone structure
2',4'-Dimethoxypropiophenone structure
Productnaam:2',4'-Dimethoxypropiophenone
CAS-nummer:831-00-5
MF:C11H14O3
MW:194.227063655853
CID:723315
PubChem ID:24881372

2',4'-Dimethoxypropiophenone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Propanone,1-(2,4-dimethoxyphenyl)-
    • 1-(2,4-dimethoxyphenyl)propan-1-one
    • 2,4-Dimethoxypropiophenone
    • 2’,4’-DIMETHOXYPROPIOPHENONE
    • CCG-43153
    • 9EYJ6T4Z7D
    • CHEBI:167433
    • 1-(2,4-Dimethoxyphenyl)-1-propanone
    • AKOS000296109
    • NCGC00177575-01
    • IDI1_031024
    • SR-01000633098-1
    • NSC34097
    • 2',4'-Dimethoxypropiophenone, 97%
    • BS-22832
    • SCHEMBL4653380
    • Propan-1-one, 1-(2,4-dimethoxyphenyl)-
    • 1-(2,4-Dimethoxyphenyl)-1-propanone #
    • N12069
    • CS-0204890
    • 1-Propanone, 1-(2,4-dimethoxyphenyl)-
    • Propiophenone, 2',4'-dimethoxy-
    • 2'4'-Dimethoxypropiophenone 97
    • 831-00-5
    • NSC 34097
    • 2'.4'-Dimethoxypropiophenone
    • HMS1522E02
    • Maybridge4_000442
    • FT-0610147
    • BRD-K60578973-001-01-8
    • NSC-34097
    • DTXSID00232167
    • EINECS 212-601-7
    • 2',4'-Dimethoxypropiophenone
    • MIAQBCIDZSELDU-UHFFFAOYSA-N
    • 1-(2,4-Dimethoxyphenyl)-1-propanone (ACI)
    • Propiophenone, 2′,4′-dimethoxy- (7CI, 8CI)
    • 2′,4′-Dimethoxypropiophenone
    • NS00038238
    • 2' 4'-DIMETHOXYPROPIOPHENONE 97
    • MFCD00027012
    • MDL: MFCD00027012
    • Inchi: 1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3
    • InChI-sleutel: MIAQBCIDZSELDU-UHFFFAOYSA-N
    • LACHT: O=C(CC)C1C(OC)=CC(OC)=CC=1

Berekende eigenschappen

  • Exacte massa: 194.094
  • Monoisotopische massa: 194.094
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 4
  • Complexiteit: 191
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 2
  • Topologisch pooloppervlak: 35.5A^2
  • XLogP3: 2

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 1.047
  • Smeltpunt: 76-80 °C (lit.)
  • Kookpunt: 316°C at 760 mmHg
  • Vlampunt: 135.9°C
  • Brekindex: 1.496
  • PSA: 35.53000
  • LogboekP: 2.29650
  • Oplosbaarheid: Not determined

2',4'-Dimethoxypropiophenone Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H315-H319-H335
  • Waarschuwingsverklaring: P261-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: 26-36
  • Identificatie van gevaarlijk materiaal: Xi

2',4'-Dimethoxypropiophenone Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
1PlusChem
1P003GQE-5g
2′,4′-Dimethoxypropiophenone
831-00-5 99%;RG
5g
$174.00 2024-04-21
A2B Chem LLC
AB60854-1g
2',4'-Dimethoxypropiophenone
831-00-5 97%
1g
$52.00 2024-04-19
1PlusChem
1P003GQE-1g
2′,4′-Dimethoxypropiophenone
831-00-5 99%;RG
1g
$72.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275560-1g
2',4'-Dimethoxypropiophenone
831-00-5 98%
1g
¥237.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275560-5g
2',4'-Dimethoxypropiophenone
831-00-5 98%
5g
¥833.00 2024-07-28
Aaron
AR003GYQ-25g
2′,4′-Dimethoxypropiophenone
831-00-5 98%
25g
$411.00 2025-02-13
TRC
D481035-500mg
2',4'-Dimethoxypropiophenone
831-00-5
500mg
$ 115.00 2022-06-05
TRC
D481035-100mg
2',4'-Dimethoxypropiophenone
831-00-5
100mg
$ 65.00 2022-06-05
TRC
D481035-50mg
2',4'-Dimethoxypropiophenone
831-00-5
50mg
$ 50.00 2022-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
592137-5G
2',4'-Dimethoxypropiophenone
831-00-5 97%
5G
¥1091.49 2022-02-24

2',4'-Dimethoxypropiophenone Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Catalysts: Ruthenium ,  Carbon Solvents: Ethanol ;  100 °C
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Kalinoski, Ryan M.; et al, ACS Sustainable Chemistry & Engineering, 2020, 8(50), 18455-18467

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 0.5 h, -78 °C; 1 h, -40 °C; 2 - 6 h, 0 °C
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Border, Zola-Michele; et al, Australian Journal of Chemistry, 2008, 61(2), 122-130

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Amberlyst 15 Solvents: 1,2-Dichloroethane ;  12 h, 80 °C
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Pande, Manoj A.; et al, Synthetic Communications, 2011, 41(5), 754-761

Productiemethode 4

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1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Referentie
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Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Productiemethode 5

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1.1 Reagents: Sodium hydroxide Catalysts: Molybdenum ,  Copper Solvents: Methanol ,  Water ;  7 h, 220 °C
1.2 Reagents: Water
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Singh, Sunit Kumar; et al, Catalysis Science & Technology, 2015, 5(4), 2117-2124

Productiemethode 6

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1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol ;  4 h, 250 °C
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Lignin Depolymerization: A Comparison of Methods to Analyze Monomers and Oligomers
Bartolomei, Erika; et al, ChemSusChem, 2020, 13(17), 4633-4648

Productiemethode 7

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1.1 Catalysts: Benzenesulfonic acid, 4-methyl-, indium(3+) salt (3:1) Solvents: Nitromethane ;  15 min, reflux
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Morizur, Vincent; et al, Tetrahedron, 2015, 71(38), 6813-6817

Productiemethode 8

Reactievoorwaarden
1.1 Catalysts: Boron trifluoride etherate Solvents: Chlorobenzene ;  2 - 8 h, 80 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ;  8 h, reflux
Referentie
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Cortes, Ivan; et al, Food Chemistry, 2020, 321,

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  < 1 min, rt
1.2 2 d, reflux
Referentie
Opening or Closing the Lock? When Reactivity Is the Key to Biological Activity
Al-Rifai, Nafisah; et al, Chemistry - A European Journal, 2013, 19(45), 15384-15395

Productiemethode 10

Reactievoorwaarden
1.1 Catalysts: 2950296-89-4 (reaction products with TfOH) Solvents: 1,2-Dichloroethane ;  12 h, 120 °C
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An efficient porous acidic ionic liquid polymer catalyst for Friedel-Crafts acylation reactions
Zhao, Junhu; et al, Catalysis Science & Technology, 2023, 13(13), 3779-3783

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Samarium ,  Iodine Solvents: Acetonitrile ;  3 h, rt
1.2 Solvents: Acetonitrile ;  2 h, rt
1.3 Reagents: Water Solvents: Acetonitrile
Referentie
Catalytic Friedel-Crafts acylation of aromatic ethers using SmI3
Chen, Xiaohang; et al, Journal of Chemical Research, 2005, (2), 80-81

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: 2139261-44-0 Solvents: Methanol ;  rt; 14 h, reflux
1.2 Reagents: Water ;  1 h, 80 °C
Referentie
Palladium(II) Bis(oxazoline) Complexes that Catalyze the Hydration of Alkynes
Kusakabe, Taichi; et al, Asian Journal of Organic Chemistry, 2017, 6(8), 1086-1090

2',4'-Dimethoxypropiophenone Raw materials

2',4'-Dimethoxypropiophenone Preparation Products

2',4'-Dimethoxypropiophenone Gerelateerde literatuur

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